molecular formula C25H22N4O3S B2606087 2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 888452-16-2

2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2606087
CAS RN: 888452-16-2
M. Wt: 458.54
InChI Key: IACRZNLTTGECTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Multicomponent reactions (MCRs) are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. Indole is a crystalline colorless compound with specific odors .

Scientific Research Applications

Heteroaromatic Decarboxylative Reactions

The compound is involved in heteroaromatic decarboxylative Claisen rearrangement reactions, facilitating the formation of heteroaromatic products with good yields. This process underscores the compound's utility in organic synthesis, particularly in the transformation and functionalization of heteroaromatic compounds (Craig et al., 2005).

Synthesis of Heterocyclic Compounds

It also plays a role in the synthesis of heterocyclic compounds. For instance, its reaction under acid-catalyzed acylation leads to the formation of various heterocyclic structures, indicating its versatility in the construction of complex organic frameworks (Tolkunov et al., 1990).

Structural and Biological Studies

The compound's derivatives have been characterized and studied for their structural properties using techniques like X-ray diffraction, indicating its importance in the field of crystallography and molecular structure determination (Banfield et al., 1987). Additionally, some derivatives have shown biological activities, highlighting the potential of this compound in medicinal chemistry and pharmacology (Jingqian et al., 2016).

Utility in Organic Synthesis

The compound is instrumental in the synthesis of pyrimido[5,4-b]indole derivatives, showcasing its application in expanding the diversity of organic molecules and potential pharmacological agents (Shestakov et al., 2009).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

2-[[3-(2,3-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-15-7-5-11-20(16(15)2)29-24(31)23-22(18-9-3-4-10-19(18)27-23)28-25(29)33-14-21(30)26-13-17-8-6-12-32-17/h3-12,27H,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACRZNLTTGECTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.